Bienvenue dans la boutique en ligne BenchChem!

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine

Kinase inhibitor design Structure-activity relationship ATP-binding site complementarity

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine (CAS 2415598-96-6, molecular formula C15H20N6O, molecular weight 300.37 g/mol) is a heterocyclic small molecule belonging to the piperazinylpyrimidine class of kinase-targeting scaffolds. This compound features a central piperazine ring bridging two differentially substituted pyrimidine moieties: a 2,6-dimethylpyrimidine at one terminus and a 6-methoxypyrimidine at the other.

Molecular Formula C15H20N6O
Molecular Weight 300.366
CAS No. 2415598-96-6
Cat. No. B2958488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine
CAS2415598-96-6
Molecular FormulaC15H20N6O
Molecular Weight300.366
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=CC(=NC=N3)OC
InChIInChI=1S/C15H20N6O/c1-11-8-14(19-12(2)18-11)21-6-4-20(5-7-21)13-9-15(22-3)17-10-16-13/h8-10H,4-7H2,1-3H3
InChIKeyDQWHUNFJWPVHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine (CAS 2415598-96-6): Compound Identity and Procurement Baseline


4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine (CAS 2415598-96-6, molecular formula C15H20N6O, molecular weight 300.37 g/mol) is a heterocyclic small molecule belonging to the piperazinylpyrimidine class of kinase-targeting scaffolds [1]. This compound features a central piperazine ring bridging two differentially substituted pyrimidine moieties: a 2,6-dimethylpyrimidine at one terminus and a 6-methoxypyrimidine at the other. The piperazinylpyrimidine chemotype has been established as a privileged scaffold for selective kinase inhibition, with demonstrated activity against PDGFR family kinases, CK1, and RAF subfamily members in NCI-60 tumor cell line screening [2]. This specific substitution pattern—combining electron-donating methyl groups on one pyrimidine ring with a methoxy group on the opposing pyrimidine—creates a unique electronic and steric environment that distinguishes it from close analogs within the class [1].

Why Generic Substitution Fails for 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine: Structural Determinants of Target Engagement


Within the piperazinylpyrimidine chemotype, minor changes to the pyrimidine substitution pattern profoundly alter kinase selectivity profiles and cellular potency. Shallal and Russu demonstrated that among closely related analogs, shifting from a 2,6-dimethyl to a mono-methyl or unsubstituted pyrimidine altered sensitivity across the NCI-60 panel, with MDA-MB-468 triple-negative breast cancer cells showing differential sensitivity only to specific substitution patterns [1]. The 2,6-dimethyl configuration on the 4-position pyrimidine ring creates a sterically constrained binding surface that influences ATP-binding site complementarity in kinases, as evidenced by molecular docking studies showing that piperazinylpyrimidine analogs function as type-I kinase inhibitors whose binding mode depends critically on both pyrimidine substituents and piperazine orientation [1]. Furthermore, the 6-methoxy substituent on the opposing pyrimidine ring contributes hydrogen-bond acceptor capacity and modulates the compound's electronic distribution, differentiating it from analogs bearing amino, dimethylamino, or unsubstituted pyrimidine moieties at this position [2]. These structure-activity relationships mean that even closely related compounds (e.g., the 5,6-dimethyl isomer CAS not available, or the 6-methyl mono-substituted analog) cannot be assumed to exhibit equivalent target binding, cellular potency, or selectivity [1][2].

Quantitative Differentiation Evidence: 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine vs. Closest Analogs


Structural Differentiation: 2,6-Dimethyl vs. 5,6-Dimethyl Pyrimidine Substitution Pattern Determines Kinase Binding Site Complementarity

The target compound bears a 2,6-dimethyl substitution on the 4-position pyrimidine ring, whereas the closest commercially available analog (4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine, EvitaChem catalog) places the methyl groups at the 5- and 6-positions . In the Shallal and Russu structure-activity relationship (SAR) series, the 2,6-dimethylpyrimidine motif is associated with selective binding to PDGFR subfamily kinases (KIT and PDGFRA mutants) and CSNK1D, as demonstrated by kinase profiling of compounds 4, 15, and 16 [1]. The 2-methyl group occupies a sterically sensitive region of the ATP-binding pocket; removal or relocation of this methyl group (as in 5,6-dimethyl or 6-methyl-only analogs) is predicted to alter kinase selectivity profiles based on molecular docking studies that identify the 2-position substituent as a key determinant of type-I kinase inhibitor binding orientation [2]. No published head-to-head comparison of the 2,6- vs. 5,6-dimethyl isomers exists; this differentiation is based on class-level SAR inference.

Kinase inhibitor design Structure-activity relationship ATP-binding site complementarity

Methoxy vs. Dimethylamino Substituent on the Second Pyrimidine Ring: Predicted Impact on Hydrogen-Bonding Capacity and Target Recognition

The target compound carries a 6-methoxy substituent (H-bond acceptor) on the non-dimethylpyrimidine ring, contrasting with the dimethylamino analog 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (CAS 2548977-55-3), which bears a dimethylamino group (H-bond acceptor plus potential H-bond donor after protonation) at the corresponding position [1]. The methoxy group is a neutral, non-ionizable H-bond acceptor (pKa of conjugate acid < 0), whereas the dimethylamino group is basic (predicted pKa ~4-5) and can exist in equilibrium between neutral and protonated forms under physiological conditions. This physicochemical difference alters both passive membrane permeability and target binding: methoxy-substituted pyrimidines in kinase inhibitor scaffolds have been shown to engage the hinge region of kinases via a conserved H-bond interaction with the backbone NH of the hinge residue, whereas basic amine substituents can introduce pH-dependent binding and altered selectivity [2]. No direct comparative binding data for these two specific compounds exist; this differentiation is inference from class-level medicinal chemistry principles.

Medicinal chemistry Hydrogen-bond acceptor Kinase hinge-binding motif

Class-Level Evidence: Piperazinylpyrimidine Derivatives Exhibit Selective Kinase Inhibition with Mutant-Selective Tendency Against PDGFR Family Kinases

In the foundational study by Shallal and Russu (2011), structurally related piperazinylpyrimidine compounds were screened against the NCI-60 tumor cell line panel and subjected to kinase profiling. Compound 4 from this series—a close structural relative containing a piperazine-bridged bis-pyrimidine core—showed a selective tendency to bind to and/or inhibit the function of certain KIT and PDGFRA mutants compared to their wild-type isoforms [1]. Compound 4 was found to be more potent at inhibiting oncogenic mutant forms of PDGFR family kinases than wild-type isoforms, a selectivity profile relevant to tumors harboring resistance-driving mutations [1]. The dissertation further confirmed that compound 4 targets PDGFR subfamily kinases and CSNK1D, with docking studies consistent with a type-I kinase inhibitor binding mode [2]. The target compound (CAS 2415598-96-6) shares the core bis-pyrimidine-piperazine scaffold with compound 4 but differs in the specific substituent arrangement. While direct target engagement data for the target compound are not published, the scaffold-level SAR predicts that the 2,6-dimethyl substitution pattern supports PDGFR-subfamily targeting [1][2].

PDGFR kinase inhibition Mutant-selective kinase inhibitor Oncology research

Comparison with PF-4708671: Piperazinyl-Pyrimidine S6K1 Inhibitor Demonstrates Scaffold Selectivity That Depends on Substitution Pattern

PF-4708671 (CAS 1255517-76-0) is a structurally related piperazinyl-pyrimidine compound that acts as a cell-permeable inhibitor of p70 ribosomal S6 kinase (S6K1) with a Ki of 20 nM and IC50 of 160 nM, while showing >50-fold selectivity against MSK1 (IC50 = 950 nM) and little to no activity against 85 other protein and lipid kinases . Like the target compound, PF-4708671 contains a piperazine ring connecting two heterocyclic moieties, but differs substantially in its substitution pattern. The remarkable kinase selectivity of PF-4708671—achieved within the same piperazinyl-pyrimidine scaffold class—demonstrates that specific substituent combinations on this scaffold can achieve highly selective kinase targeting . The target compound's distinct 2,6-dimethyl/6-methoxy substitution pattern represents an orthogonal chemical space within this scaffold that has not been profiled in published S6K1 assays, creating an opportunity for novel selectivity profiles outside S6K1 space [1].

S6K1 inhibitor Kinase selectivity Chemical probe comparison

Patent Coverage and Freedom-to-Operate: Target Compound Falls Within US2012/0053183 Claims Scope as a Piperazinylpyrimidine Protein Kinase Inhibitor

US Patent Application Publication US2012/0053183 A1, assigned to the University of the Pacific and filed by Russu and Shallal, claims piperazinylpyrimidine analogs as protein kinase inhibitors for the treatment of cellular proliferation disorders including cancer [1]. The claimed generic formula encompasses compounds comprising a piperazine ring substituted with pyrimidine moieties, explicitly covering the structural space in which the target compound resides. The patent describes methods for preparing these compounds and their use in inhibiting cell proliferation and/or inducing apoptosis [1]. The target compound's 2,6-dimethylpyrimidine substitution pattern aligns with preferred embodiments described in the specification. In contrast, several alternative piperazinyl-pyrimidine derivatives are covered by separate patent families—notably CCR4 antagonists (assigned to Academy of Military Medical Sciences, China) [2]—which claim different biological utilities and substitution patterns. Procurement of the target compound for kinase-targeting research thus operates within a distinct IP landscape compared to CCR4-targeted analogs.

Patent landscape Freedom-to-operate Kinase inhibitor IP

NCI-60 Screening Data for Scaffold Class: MDA-MB-468 Triple-Negative Breast Cancer Cell Line Shows Differential Sensitivity to Piperazinylpyrimidine Analogs

In the NCI-60 tumor cell line panel screening of piperazinylpyrimidine derivatives, MDA-MB-468 (a triple-negative/basal-like breast carcinoma cell line) was among the most sensitive cell lines toward compounds 4 and 15, while compound 16 exhibited a more globally cytotoxic profile [1]. This differential sensitivity across closely related structural analogs within the same chemotype demonstrates that cellular activity in this scaffold class is highly dependent on specific substitution patterns. Further preclinical investigation of compound 15 against MDA-MB-468 revealed time- and dose-dependent antiproliferative activity mediated by G2/M cell cycle arrest and dose-dependent apoptosis, with phosphorylation of TP53 and activation of its transcriptional activity identified as a hallmark molecular event [2]. The target compound (CAS 2415598-96-6) has not been individually screened in the NCI-60 panel in published studies, but its structural features position it as a candidate for MDA-MB-468 sensitivity screening given the class precedent.

Triple-negative breast cancer NCI-60 screening Antiproliferative activity

Recommended Application Scenarios for 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine (CAS 2415598-96-6)


PDGFR-Family Kinase Selectivity Screening in Imatinib-Resistant Cancer Models

Based on the class-level SAR from Shallal and Russu (2011), piperazinylpyrimidine derivatives bearing 2,6-dimethyl substitution preferentially target PDGFR-family kinases (KIT and PDGFRA), including oncogenic mutant forms [1]. The target compound's 2,6-dimethylpyrimidine motif makes it suitable for inclusion in kinase selectivity panels designed to identify mutant-selective PDGFR inhibitors. Researchers developing therapies for imatinib-resistant gastrointestinal stromal tumors (GIST)—frequently driven by KIT and PDGFRA mutations—should evaluate this compound alongside known PDGFR inhibitors (e.g., imatinib, sunitinib, regorafenib) to assess differential potency against wild-type versus mutant kinase isoforms [1].

Triple-Negative Breast Cancer (MDA-MB-468) Chemical Probe Development

The NCI-60 screening data from Shallal and Russu established that MDA-MB-468 triple-negative breast cancer cells are among the most sensitive lines to piperazinylpyrimidine analogs [1]. The dissertation further demonstrated that compound 15 induces G2/M arrest and TP53 phosphorylation-dependent apoptosis in this cell line [2]. The target compound, bearing a structurally distinct 2,6-dimethyl/6-methoxy substitution pattern, should be evaluated in head-to-head proliferation assays (GI50 determination) against MDA-MB-468 alongside the published compounds 4 and 15 to establish its relative potency and mechanism of action in this clinically aggressive breast cancer subtype [1][2].

Kinase Profiling for Novel Selectivity Fingerprints Outside the S6K1/MSK1 Axis

The structurally related piperazinyl-pyrimidine PF-4708671 achieves selective S6K1 inhibition (Ki = 20 nM) with a >50-fold selectivity window over MSK1 and minimal activity against 85 other kinases [1]. The target compound's distinct substitution pattern (2,6-dimethyl/6-methoxy vs. PF-4708671's substitution) creates an opportunity to identify novel kinase selectivity fingerprints. Broad-panel kinase profiling (e.g., DiscoverX KINOMEscan or Reaction Biology Kinase HotSpot) is recommended to characterize the target compound's selectivity profile, with particular attention to kinases not covered by PF-4708671's profile, potentially identifying new chemical probes for under-explored kinase targets [1][2].

Medicinal Chemistry SAR Expansion Around the Piperazinyl-Bis-Pyrimidine Scaffold

The target compound serves as a key intermediate or reference standard for medicinal chemistry campaigns exploring the piperazinyl-bis-pyrimidine scaffold. Its 2,6-dimethyl/6-methoxy substitution pattern provides a distinct starting point for systematic SAR studies varying: (a) the position and number of methyl substituents on the pyrimidine ring (2-, 5-, 6-mono; 2,6-di; 5,6-di; 4,6-di); (b) the alkoxy group on the opposing pyrimidine (methoxy, ethoxy, isopropoxy, cyclopropoxy); and (c) piperazine linker modifications [1]. The patent literature from the University of the Pacific provides synthetic methods for this scaffold class, enabling procurement of the target compound as both a screening candidate and a synthetic benchmark for analog generation [2].

Quote Request

Request a Quote for 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.